molecular formula C16H14N4S2 B10873339 2-(2-Thienylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Thienylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10873339
M. Wt: 326.4 g/mol
InChI Key: NBKWCUGIWHUDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Thienylmethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothieno and triazolopyrimidine moiety, making it a potential candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienylmethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrimidinylhydrazones with iodobenzene diacetate (IBD) in dichloromethane, followed by a Dimroth rearrangement to yield the desired triazolopyrimidine derivatives . The reaction conditions often require moderate to high temperatures and the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high throughput and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienylmethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Thienylmethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Thienylmethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of CDK2, disrupting its function and thereby exerting its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyrimidine

Uniqueness

2-(2-Thienylmethyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its benzothieno moiety, which imparts unique electronic and steric properties. This makes it a versatile scaffold for drug design and development, offering potential advantages in terms of selectivity and potency .

Properties

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

4-(thiophen-2-ylmethyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C16H14N4S2/c1-2-6-12-11(5-1)14-15-18-13(8-10-4-3-7-21-10)19-20(15)9-17-16(14)22-12/h3-4,7,9H,1-2,5-6,8H2

InChI Key

NBKWCUGIWHUDEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)CC5=CC=CS5

Origin of Product

United States

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